2-(4-Methoxyoxan-4-yl)acetic acid
Description
2-(4-Methoxyoxan-4-yl)acetic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methoxy group at the 4-position and an acetic acid moiety. Key applications include its use as a building block for drug candidates and coordination complexes.
Properties
IUPAC Name |
2-(4-methoxyoxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-8(6-7(9)10)2-4-12-5-3-8/h2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKZYNRRGYUHKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyoxan-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-methoxyoxane with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25°C to 50°C. The product is then purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxyoxan-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperatures.
Substitution: Sodium hydride, potassium tert-butoxide; conditions: aprotic solvents, room temperature.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxane derivatives.
Scientific Research Applications
2-(4-Methoxyoxan-4-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of 2-(4-Methoxyoxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing biochemical processes. The methoxy group and the acetic acid moiety play crucial roles in binding to the active sites of enzymes, thereby affecting their function .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights critical differences between 2-(4-Methoxyoxan-4-yl)acetic acid and its analogs:
Critical Analysis of Evidence
Biological Activity
2-(4-Methoxyoxan-4-yl)acetic acid is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound includes a methoxy group attached to a tetrahydrofuran ring, which contributes to its unique reactivity and biological profile. The compound's molecular formula is , and it possesses the following structural features:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Oxane Ring : Provides a stable cyclic structure that can interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogenic bacteria and fungi, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Effects : Preliminary findings suggest that this compound may scavenge free radicals, thereby protecting cells from oxidative stress.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Interaction : Binding to cellular receptors could modulate signaling pathways, influencing cell proliferation and apoptosis.
- Gene Expression Modulation : It may alter the expression of genes associated with inflammation and oxidative stress responses.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests significant antimicrobial activity comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Effects
In a murine model of arthritis, administration of this compound resulted in reduced swelling and inflammation markers in joint tissues. Histological analysis confirmed decreased infiltration of inflammatory cells compared to control groups.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
